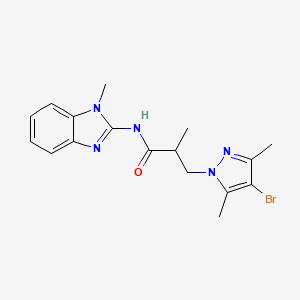![molecular formula C17H20F2N2O4S B10948437 (5Z)-5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-3-(3-methoxypropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10948437.png)
(5Z)-5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-3-(3-methoxypropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(3-METHOXYPROPYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes difluoromethoxy, ethoxy, methoxypropyl, and sulfanyl groups attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(3-METHOXYPROPYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the difluoromethoxy group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the ethoxy and methoxypropyl groups: These groups can be introduced through nucleophilic substitution reactions using ethyl and methoxypropyl halides.
Formation of the sulfanyl group: This can be achieved through thiolation reactions using thiolating agents like thiourea or thiolates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(3-METHOXYPROPYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The difluoromethoxy and ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(3-METHOXYPROPYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(3-METHOXYPROPYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The difluoromethoxy and sulfanyl groups are known to interact with enzymes and receptors, modulating their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-{(Z)-1-[4-(METHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(3-METHOXYPROPYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE: Lacks the difluoromethoxy group, which may result in different biological activity.
4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(3-METHOXYPROPYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical reactivity and biological properties.
Uniqueness
The presence of both difluoromethoxy and sulfanyl groups in 4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(3-METHOXYPROPYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H20F2N2O4S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(5Z)-5-[[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene]-3-(3-methoxypropyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H20F2N2O4S/c1-3-24-14-10-11(5-6-13(14)25-16(18)19)9-12-15(22)21(17(26)20-12)7-4-8-23-2/h5-6,9-10,16H,3-4,7-8H2,1-2H3,(H,20,26)/b12-9- |
InChI Key |
UFGJMNYDQPUBSN-XFXZXTDPSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)CCCOC)OC(F)F |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)CCCOC)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(dipentylamino)propan-2-yl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10948355.png)
![1-ethyl-N,N-dimethyl-4-[({3-[(naphthalen-1-yloxy)methyl]phenyl}carbonyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B10948368.png)
![N'-[(E)-(3-methylthiophen-2-yl)methylidene]-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide](/img/structure/B10948375.png)
![N-[1-methyl-5-(propylcarbamoyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10948381.png)
![4-chloro-N-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10948384.png)
![N-propyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B10948386.png)
![2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(4-methoxybenzyl)-1,3,4-oxadiazole](/img/structure/B10948393.png)

![(5E)-5-[(5-{[(6-bromonaphthalen-2-yl)oxy]methyl}furan-2-yl)methylidene]-3-methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10948411.png)

![N-(pentafluorophenyl)-2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10948421.png)
![2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10948423.png)
![2-(4-bromothiophen-2-yl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B10948424.png)
![2-{[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-N-[3-(dimethylamino)propyl]hydrazinecarbothioamide](/img/structure/B10948433.png)
